1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex chemical compound that combines elements of quinoline and oxadiazole. Quinoline derivatives are known for their diverse biological activities, while oxadiazole compounds have found applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multi-step procedures starting from commercially available precursors. Key steps involve the formation of the quinoline ring system, followed by the incorporation of the oxadiazole moiety, and final assembly of the target compound. Reaction conditions include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.
Industrial Production Methods: Industrial production may require optimization of the synthetic route to improve yield and reduce costs. This could involve the development of more efficient catalytic systems, as well as scaling up the reactions to industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound can undergo various types of chemical reactions, including:
Oxidation: where it may be converted into corresponding oxides.
Reduction: where it may be reduced to simpler compounds.
Substitution Reactions: involving the replacement of one functional group with another.
Common Reagents and Conditions: Typical reagents include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed: Major products depend on the type of reaction. Oxidation could yield oxides, reduction might produce alcohols or amines, and substitution reactions could yield various derivatives.
Scientific Research Applications
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has diverse applications across different scientific fields:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for drug design and development due to its unique structural features that may interact with various biological targets.
Industry: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects can involve interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibit or activate enzyme functions, or modulate signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
When compared to other compounds with similar structures:
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their specific functional groups and biological activities.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole are known for their use in materials science and medicinal chemistry but differ in their specific applications.
Uniqueness: The combination of quinoline and oxadiazole in 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone offers a unique structural framework that can lead to novel properties and applications not found in other similar compounds.
This comprehensive overview should provide a solid foundation for understanding this compound and its significance in various scientific fields. Curious to dive deeper into any of these points?
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-6-4-8-16(12-14)19-21-22-20(25-19)26-13-18(24)23-11-5-9-15-7-2-3-10-17(15)23/h2-4,6-8,10,12H,5,9,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWRSQKJTHFGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.